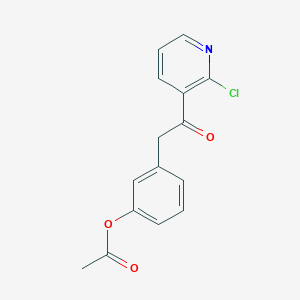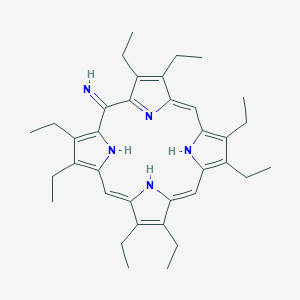
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a benzene ring substituted with a sulfonic acid group, a methyl group, and two nitro groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt typically involves the nitration of toluene followed by sulfonation. The nitration process introduces nitro groups at the 2 and 4 (or 2 and 6) positions of the toluene ring. This is achieved by treating toluene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitrotoluene is then subjected to sulfonation using fuming sulfuric acid or oleum, which introduces the sulfonic acid group. Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and filtration, helps in obtaining the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the sulfonic acid group.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of methyl-2,4(or 2,6)-diamino-benzenesulfonic acid, sodium salt.
Substitution: Formation of various substituted benzenesulfonic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a standard in analytical chemistry.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The overall effect of the compound depends on the specific context of its application, such as its role as a reagent or its interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, methyl-2,4-dinitro-, sodium salt
- Benzenesulfonic acid, methyl-2,6-dinitro-, sodium salt
- Benzenesulfonic acid, methyl-3,5-dinitro-, sodium salt
Uniqueness
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. The presence of both 2,4 and 2,6 isomers allows for a broader range of applications compared to compounds with only one isomeric form. This versatility makes it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
68299-28-5 |
|---|---|
Fórmula molecular |
C7H5N2NaO7S |
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
sodium;2-methyl-4,6-dinitrobenzenesulfonate |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-5(8(10)11)3-6(9(12)13)7(4)17(14,15)16;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
LLZVTPFYGAFOHP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)






![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)



